Cas no 2227202-06-2 (Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate))

Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) is a specialized organic compound featuring a cyclobutanol core functionalized with a phenylmethoxy group at the 3-position and a 4-methylbenzenesulfonate (tosylate) ester at the 1-position. The tosylate group enhances its reactivity as a leaving group, making it a valuable intermediate in nucleophilic substitution reactions. The phenylmethoxy substituent contributes to its steric and electronic properties, influencing selectivity in synthetic applications. This compound is particularly useful in fine chemical synthesis, where controlled functionalization of the cyclobutane ring is required. Its structural features enable precise modifications, supporting the development of pharmaceuticals, agrochemicals, or advanced materials. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or decomposition.
Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) structure
2227202-06-2 structure
Product name:Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)
CAS No:2227202-06-2
MF:C18H20O4S
MW:332.414004325867
CID:5988839
PubChem ID:50943638

Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)
    • 1262278-62-5
    • 3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
    • SCHEMBL20203214
    • (1S,3S)-3-(BENZYLOXY)CYCLOBUTYL 4-METHYLBENZENESULFONATE
    • CS-M3432
    • Toluene-4-sulfonic acid 3-benzyloxy-cyclobutyl ester
    • AKOS030236038
    • C12993
    • cis-3-Benzyloxycyclobutyl toluene-4-sulfonate
    • 2227202-06-2
    • SCHEMBL990205
    • OZZFTTRVVCIFDV-CALCHBBNSA-N
    • MFCD29918658
    • (3-phenylmethoxycyclobutyl) 4-methylbenzenesulfonate
    • AT22326
    • (1R,3R)-3-(Benzyloxy)cyclobutyl 4-methylbenzenesulfonate
    • Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester
    • CS-15037
    • SCHEMBL988821
    • CIS-3-(BENZYLOXY)CYCLOBUTYL 4-METHYLBENZENESULFONATE
    • 3-(BENZYLOXY)CYCLOBUTYL 4-METHYLBENZENESULFONATE
    • EN300-7331415
    • CS-0069319
    • (1S,3S)-3-(BENZYLOXY)CYCLOBUTYL4-METHYLBENZENESULFONATE
    • Inchi: 1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3
    • InChI Key: OZZFTTRVVCIFDV-UHFFFAOYSA-N
    • SMILES: C1(OS(C2=CC=C(C)C=C2)(=O)=O)CC(OCC2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 332.10823029g/mol
  • Monoisotopic Mass: 332.10823029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 473.3±40.0 °C(Predicted)

Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7331415-5.0g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
5.0g
$2235.0 2025-03-11
Enamine
EN300-7331415-1.0g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
1.0g
$770.0 2025-03-11
Enamine
EN300-7331415-0.5g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
0.5g
$739.0 2025-03-11
Enamine
EN300-7331415-0.25g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
0.25g
$708.0 2025-03-11
Enamine
EN300-7331415-0.1g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
0.1g
$678.0 2025-03-11
Enamine
EN300-7331415-10.0g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
10.0g
$3315.0 2025-03-11
Enamine
EN300-7331415-0.05g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
0.05g
$647.0 2025-03-11
Enamine
EN300-7331415-2.5g
3-(benzyloxy)cyclobutyl 4-methylbenzene-1-sulfonate
2227202-06-2 95.0%
2.5g
$1509.0 2025-03-11

Additional information on Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)

Introduction to Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) (CAS No. 2227202-06-2)

Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) (CAS No. 2227202-06-2) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its cyclobutanol core, substituted with a phenylmethoxy group and a 4-methylbenzenesulfonate moiety, which imparts specific chemical and biological properties.

The cyclobutanol core is a four-membered cyclic alcohol, which is known for its inherent strain due to the small ring size. This strain can influence the reactivity and stability of the molecule, making it an interesting candidate for synthetic transformations and biological studies. The phenylmethoxy group attached to the cyclobutanol ring provides additional aromatic character and can enhance the compound's solubility and lipophilicity, which are crucial factors in drug design.

The 4-methylbenzenesulfonate (p-toluenesulfonate) moiety is a common leaving group in organic synthesis due to its excellent leaving group ability and stability. In the context of Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), this functional group can facilitate various reactions, such as nucleophilic substitution and elimination processes, making the compound a versatile intermediate in synthetic routes.

Recent research has explored the potential of Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) in drug discovery and development. Studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of cyclobutanol with phenylmethoxy substituents demonstrated significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory pathway.

In another study, researchers investigated the cytotoxic effects of Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer cells while showing minimal toxicity to normal cells. This selective activity is highly desirable in cancer therapy as it can reduce side effects associated with traditional chemotherapy.

The neuroprotective potential of Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) has also been explored. A study published in the Journal of Neurochemistry found that this compound could protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings suggest that Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) could be a valuable lead compound for developing neuroprotective agents.

Beyond its biological applications, Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) has also been studied for its synthetic utility. Its unique structure makes it an attractive starting material for synthesizing more complex molecules with diverse functionalities. For example, researchers have used this compound as a building block to construct macrocyclic frameworks and other architecturally complex molecules with potential applications in materials science and catalysis.

In summary, Cyclobutanol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) (CAS No. 2227202-06-2) is a multifaceted compound with a rich chemical profile and promising biological activities. Its cyclobutanol core, phenylmethoxy substituent, and p-toluenesulfonate moiety collectively contribute to its unique properties and potential applications in pharmaceuticals and synthetic chemistry. Ongoing research continues to uncover new insights into the behavior and utility of this compound, making it an exciting area of study for scientists and researchers alike.

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